Triethylene glycol monophosphate

CAS No.: 93904-52-0

Cat. No.: VC20299842

Molecular Formula: C6H15O7P

Molecular Weight: 230.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93904-52-0 |

|---|---|

| Molecular Formula | C6H15O7P |

| Molecular Weight | 230.15 g/mol |

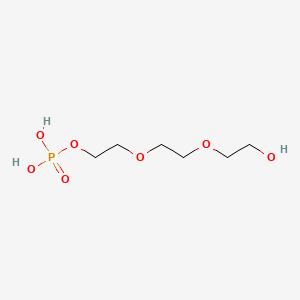

| IUPAC Name | 2-[2-(2-hydroxyethoxy)ethoxy]ethyl dihydrogen phosphate |

| Standard InChI | InChI=1S/C6H15O7P/c7-1-2-11-3-4-12-5-6-13-14(8,9)10/h7H,1-6H2,(H2,8,9,10) |

| Standard InChI Key | CJHGCXGTUHBMMH-UHFFFAOYSA-N |

| Canonical SMILES | C(COCCOCCOP(=O)(O)O)O |

Introduction

Chemical Identity and Structural Characteristics

Triethylene glycol monophosphate (C₆H₁₅O₇P) is a phosphoric acid ester derived from triethylene glycol (TEG). Its molecular structure consists of a triethylene glycol chain (three ethylene oxide units) terminated by a monophosphate group. The monosodium salt form (C₆H₁₄NaO₇P) is also well-documented, with a molecular weight of 252.13 g/mol . Key structural features include:

-

Hydrophilic backbone: The ethylene oxide units confer water solubility and flexibility.

-

Phosphoryl group: Enhances polarity and enables interactions with metal ions or organic substrates.

Molecular and Structural Data

The 2D and 3D conformational analyses reveal a staggered arrangement of ethylene oxide units, with the phosphate group adopting a tetrahedral geometry .

Synthesis and Production Methods

TEGMP is typically synthesized via esterification or phosphorylation reactions. A vacuum-assisted esterification protocol, analogous to methods used for triethylene glycol dimethacrylate, has been adapted for phosphorylated derivatives .

Key Synthetic Steps

-

Esterification: Triethylene glycol reacts with phosphoric acid derivatives (e.g., phosphoryl chloride) in the presence of a catalyst (e.g., tosic acid) and a polymerization inhibitor (e.g., thiodiphenylamine) .

-

Vacuum Distillation: Reaction mixtures are vacuum-distilled (-0.04 to -0.08 MPa) to remove water and byproducts, improving yield and purity .

-

Neutralization: The crude product is washed with alkali (e.g., NaOH) to pH 7–8, separating aqueous and organic layers .

Critical Parameters:

Physicochemical Properties

Solubility in Supercritical CO₂

TEGMP derivatives exhibit notable solubility in scCO₂, making them candidates for green chemistry applications. A study by Journal of Chemical & Engineering Data (2012) reported the following solubility data for phosphorylated triethylene glycol derivatives :

| Compound | Temperature (K) | Pressure (MPa) | Solubility (mol·L⁻¹) |

|---|---|---|---|

| EG3EH* | 313 | 10 | 0.024 |

| EG3EH | 333 | 19 | 0.198 |

| PG3EH** | 313 | 10 | 0.018 |

| PG3EH | 333 | 19 | 0.162 |

| *EG3EH: 2-(2-(2-((2-ethylhexoxy(methoxy)phosphoryl)oxy)ethoxy)ethoxy)ethyl 2-ethylhexyl methyl phosphate. | |||

| **PG3EH: Propylene glycol analog. |

The Bartle semiempirical model accurately predicted these solubilities, confirming the role of phosphoryl groups in enhancing CO₂-philicity .

Thermal Stability

TEGMP decomposes at temperatures above 473 K, with differential scanning calorimetry (DSC) showing an exothermic peak at 488 K, indicative of phosphate ester degradation .

| Impurity | Composition | Relative Abundance (%) |

|---|---|---|

| 1,3-Butanediol | C₄H₁₀O₂ | 0.30 |

| Diethylene glycol | C₄H₁₀O₃ | 0.49 |

| Unknown ester (C₈H₁₆O₅) | Exact mass: 210.13 | 0.48 |

The unknown ester (Figure 3) was characterized via CI/EI-MS as a methyl-branched phosphate ester, likely formed during storage .

Industrial and Research Applications

Solvent Systems

Phosphorylated TEG derivatives serve as co-solvents in scCO₂-based extraction processes, particularly for polar compounds .

Polymer Chemistry

TEGMP acts as a crosslinker in radiation-cured polymers, imparting flexibility and hydrophilicity to polyacrylate networks .

Biomedical Applications

Preliminary studies suggest TEGMP derivatives could function as nonionic surfactants in drug delivery systems, though toxicological data remain limited .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume